Dichloro-methyl-octadecylsilane
Overview
Description
Dichloro-methyl-octadecylsilane is a chemical compound with the molecular formula C19H40Cl2Si and a molecular weight of 367.51 g/mol . It is also known by other names such as methyl-octadecyl-dichlorosilane and octadecyl-methyl-dichlorosilane . This compound is typically used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Dichloro-methyl-octadecylsilane can be synthesized through several methods. One common synthetic route involves the reaction of octadecyltrichlorosilane with methylmagnesium chloride in the presence of a catalyst . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Dichloro-methyl-octadecylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding silane derivatives.
Hydrolysis: In the presence of water or moisture, it hydrolyzes to form silanols and hydrochloric acid.
Condensation: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common reagents used in these reactions include pyridinemethanol, triethylamine, and various solvents . The major products formed from these reactions are silane derivatives, silanols, and polysiloxanes .
Scientific Research Applications
Dichloro-methyl-octadecylsilane has a wide range of scientific research applications, including:
Chemistry: It is used to prepare dipyridylsilane receptors and functionalize mesoporous silica materials.
Biology: It is employed in the preparation of hydrophobic self-assembled monolayers on various substrates.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of dichloro-methyl-octadecylsilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of reactive chloro groups that can undergo substitution reactions with nucleophiles . The molecular targets and pathways involved include the formation of silane derivatives and polysiloxanes, which contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Dichloro-methyl-octadecylsilane can be compared with other similar compounds such as:
Dichlorodimethylsilane: This compound has two methyl groups instead of one octadecyl group, making it less hydrophobic.
Trichlorooctadecylsilane: This compound has three chloro groups, which makes it more reactive but less stable compared to this compound.
Octadecyltrichlorosilane: Similar to trichlorooctadecylsilane, it has three chloro groups and is used for similar applications but with different reactivity and stability profiles.
This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
dichloro-methyl-octadecylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2,20)21/h3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWBHBXGYTYXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965892 | |
Record name | Dichloro(methyl)octadecylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5157-75-5 | |
Record name | Octadecylmethyldichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5157-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichloromethyloctadecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearylmethyldichlorosilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, dichloromethyloctadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(methyl)octadecylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethyloctadecylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyloctadecyldichlorosilane specifically mentioned in the context of cephalosporin C derivative analysis?
A1: The research emphasizes the challenge of finding commercially available C18 columns suitable for analyzing cephalosporin C derivatives using hydrophobic chromatography []. Methyloctadecyldichlorosilane, a difunctional silane, proves to be highly effective in creating custom-made C18 columns ideal for this purpose. When bonded to 100 Å silica, it creates a stationary phase with optimal properties for separating and analyzing these specific compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.